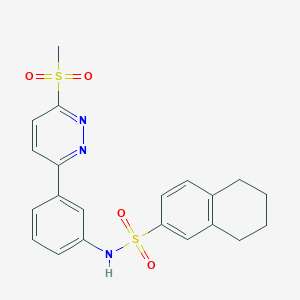

![molecular formula C19H16N2O3S B2893818 Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate CAS No. 946360-09-4](/img/structure/B2893818.png)

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is a compound that has a similar structure . It’s a solid substance with a molecular formula of C10H10N2O2S .

Molecular Structure Analysis

The molecular structure of Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, a similar compound, includes a benzothiazole ring with an ethyl ester and an amino group . The exact structure of “Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate” could vary depending on the position and nature of the cinnamamide group.Physical And Chemical Properties Analysis

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate has a molecular weight of 222.26 g/mol and is a solid at room temperature . Its exact physical and chemical properties would depend on factors like purity and environmental conditions.Aplicaciones Científicas De Investigación

Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was modified to create ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, which has shown antibacterial and antifungal properties. This suggests potential applications in antimicrobial research (Shafi, Rajesh, & Senthilkumar, 2021).

Synthesis and Characterization of Thiazole Derivatives

Ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been synthesized, showing significant nonlinear optical (NLO) properties. This indicates their potential in technological applications, particularly in optoelectronics (Haroon et al., 2019).

Synthesis and Antiinflammatory Activity of Imidazobenzothiazole Derivatives

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates have been synthesized and tested for antiinflammatory, analgesic, and antipyretic activities. This suggests their potential use in the development of new anti-inflammatory drugs (Abignente et al., 1983).

Synthesis and Anticancer Activity of Heterocycles Utilizing Thiophene

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown potent anticancer activity against colon HCT-116 human cancer cell line, highlighting its potential in cancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Discovery of New Apoptosis-Inducing Agents for Breast Cancer

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and tested for their antiproliferative potential against cancer cell lines. They demonstrated significant apoptosis-inducing effects in MCF-7 cells, suggesting their importance in breast cancer therapeutics (Gad et al., 2020).

Mecanismo De Acción

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives, in general, can affect a wide range of biochemical pathways due to their diverse biological activities .

Safety and Hazards

Direcciones Futuras

The future directions for research on “Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate” would depend on the results of initial studies on its properties and potential applications. Benzothiazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities .

Propiedades

IUPAC Name |

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-2-24-18(23)14-9-10-15-16(12-14)25-19(20-15)21-17(22)11-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,20,21,22)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGHMPZVDXLAPF-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893736.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893747.png)

![N-(3-acetylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2893749.png)

![(2-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2893753.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2893756.png)